REACTION_CXSMILES
|
C([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][CH:8]=[N:7][C:6]=1Cl)C.[F:13][C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.[OH-].[Li+].O>[F:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][C:6]2[N:7]=[CH:8][CH:9]=[CH:10][C:5]=2[C:4]([OH:3])=[O:12])=[CH:16][CH:15]=1 |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=C(N=CC=C1)Cl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)O
|
Name
|
cesium carbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting slurry heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for about 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
with warming
|
Type
|
ADDITION
|
Details
|
added to the refluxing mixture, which
|
Type
|
TEMPERATURE
|
Details
|
was heated for an additional 4 h
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove the dioxane
|
Type
|
ADDITION
|
Details
|
Concentrated hydrochloric acid was added dropwise until the pH=3
|
Type
|
EXTRACTION
|
Details
|
The acidified solution was then extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to yield crude product, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to yield the
|
Type
|
CUSTOM
|
Details
|
purified title compound (10.8 g)
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(OC2=C(C(=O)O)C=CC=N2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |